(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the propylamino group: This step often involves nucleophilic substitution reactions where a propylamine is introduced to the benzopyran core.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide.
Resolution of enantiomers: The chiral centers are resolved using chiral catalysts or by forming diastereomeric salts with chiral acids.
Formation of the mandelate salt: The final step involves reacting the free base with mandelic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: can be compared with other similar compounds, such as:
(±)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The racemic mixture of the compound.
®-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The single enantiomer with different stereochemistry.
(S)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The other enantiomer with opposite stereochemistry.
The uniqueness of This compound lies in its specific stereochemistry, which can result in distinct biological and chemical properties compared to its racemic or other enantiomeric forms.
Properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid;(3R,4R)-6-methoxy-3-(propylamino)-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.C8H8O3/c1-3-6-14-11-8-17-12-5-4-9(16-2)7-10(12)13(11)15;9-7(8(10)11)6-4-2-1-3-5-6/h4-5,7,11,13-15H,3,6,8H2,1-2H3;1-5,7,9H,(H,10,11)/t11-,13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDDTZDNFTZOZ-LOCPCMAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1COC2=C(C1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.